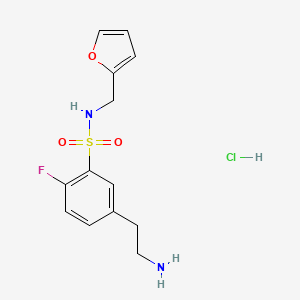
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClFN2O3S and its molecular weight is 334.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide hydrochloride (CAS Number: 1266694-52-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C₁₃H₁₆ClFN₂O₃S
- Molecular Weight : 334.79 g/mol
- CAS Number : 1266694-52-3
The biological activity of this compound appears to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.
Biological Activity Overview
Recent studies have explored the biological efficacy of this compound against various cancer cell lines. The following sections summarize key findings from relevant research literature.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- U-937 (Monocytic Leukemia)
- A549 (Lung Cancer)
In a comparative study, compounds with similar structures demonstrated IC₅₀ values ranging from 0.11 to 2.78 µM against these cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 0.76 |
| 5c | A549 | 1.47 |
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in various physiological processes including acid-base balance and respiration. Specific studies have shown that certain derivatives can selectively inhibit hCA IX and hCA XII at nanomolar concentrations, which is promising for targeted cancer therapies .
Case Studies
A detailed examination of the compound's effects on cancer cells was conducted using flow cytometry, which revealed that treatment with analogs led to increased apoptosis in MCF-7 and other tested cell lines. The compounds acted in a dose-dependent manner, highlighting their potential as effective anticancer agents .
Example Study Findings:
- Cytotoxicity Assay : Derivatives showed higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent.
- Apoptotic Induction : Flow cytometry assays confirmed that these compounds effectively induce apoptosis in targeted cancer cells.
Propriétés
IUPAC Name |
5-(2-aminoethyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S.ClH/c14-12-4-3-10(5-6-15)8-13(12)20(17,18)16-9-11-2-1-7-19-11;/h1-4,7-8,16H,5-6,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBNZZEUJNVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)CCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














